![molecular formula C4H7ClN2O B2548129 1-methyl-1H-pyrazol-4-ol hydrochloride CAS No. 1369488-73-2](/img/structure/B2548129.png)
1-methyl-1H-pyrazol-4-ol hydrochloride
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Overview
Description
1-methyl-1H-pyrazol-4-ol hydrochloride is a chemical compound with the CAS Number: 1369488-73-2 . It has a molecular weight of 134.57 and its IUPAC name is 1-methyl-1H-pyrazol-4-ol hydrochloride .
Molecular Structure Analysis
The molecular formula of 1-methyl-1H-pyrazol-4-ol hydrochloride is C4H7ClN2O . Its InChI Code is 1S/C4H6N2O.ClH/c1-6-3-4(7)2-5-6;/h2-3,7H,1H3;1H .
Chemical Reactions Analysis
While specific chemical reactions involving 1-methyl-1H-pyrazol-4-ol hydrochloride are not available, pyrazole derivatives are known to be involved in various reactions such as Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
Physical And Chemical Properties Analysis
1-methyl-1H-pyrazol-4-ol hydrochloride is a powder that is stored at room temperature . It has a melting point of 134-138 degrees Celsius .
Scientific Research Applications
- 1-methyl-1H-pyrazol-4-ol hydrochloride serves as a reagent in the preparation of aminothiazoles. These aminothiazoles have been investigated as potential γ-secretase modulators . γ-Secretase is an enzyme involved in the processing of amyloid precursor protein, which plays a role in Alzheimer’s disease pathology .
- Researchers have utilized this compound to synthesize amino-pyrido-indol-carboxamides. Some of these derivatives exhibit inhibitory activity against JAK2 , a tyrosine kinase implicated in myeloproliferative disorders like polycythemia vera and essential thrombocythemia .
- Pyridine derivatives containing 1-methyl-1H-pyrazol-4-ol hydrochloride have been explored as inhibitors of TGF-β1 (transforming growth factor-beta 1) and active A signaling . These pathways play crucial roles in cell growth, differentiation, and immune responses .
- Hydrazine-coupled pyrazoles, including this compound, have demonstrated potent antileishmanial activity . Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and finding effective treatments is essential .
- Some pyrazole-bearing compounds, including derivatives of 1-methyl-1H-pyrazol-4-ol , have been evaluated for their antimalarial properties. Malaria remains a significant global health challenge, and novel antimalarial agents are continually sought .
- Analogues of MK-2461 , a known inhibitor of c-Met kinase , have been synthesized using this compound. c-Met is a receptor tyrosine kinase associated with cancer progression, metastasis, and drug resistance. Investigating novel inhibitors is crucial for cancer therapy .
γ-Secretase Modulators
JAK2 Inhibitors for Myeloproliferative Disorders
TGF-β1 and Active A Signaling Inhibitors
Antileishmanial Activity
Antimalarial Evaluation
c-Met Kinase Inhibitors for Cancer Treatment
Safety and Hazards
The safety information available indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .
Mode of Action
It’s suggested that pyrazole derivatives may interact with their targets through hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives are known for their diverse pharmacological properties, indicating that they may influence various biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
1-methylpyrazol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-6-3-4(7)2-5-6;/h2-3,7H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVNJBVFZPBGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazol-4-ol hydrochloride |
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